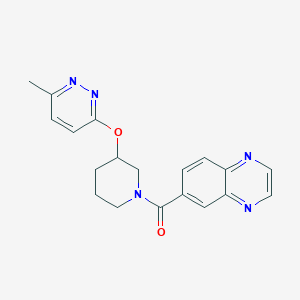
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, also known as MPQP, is a novel small molecule compound that has gained interest in the scientific community due to its potential therapeutic applications. MPQP is a quinoxaline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Thermochemistry and Adducts with Heterocyclic Bases
Studies on the thermochemistry of adducts involving tin(IV) chloride and heterocyclic bases, including piperidine and quinoline, offer insights into their potential applications in material science and coordination chemistry. These studies contribute to understanding the basicity and stability of such adducts, which are crucial for developing new materials and catalysts (Dunstan, 2003).
Antibacterial Activity
The synthesis and evaluation of quinolone derivatives, including those with piperazinyl substitutions, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research is significant for developing new antibiotics to combat resistant bacterial strains (Inoue et al., 1994).
Structure-Activity Relationship in Medicinal Chemistry
Investigations into the structure-activity relationship of quinoline derivatives as alpha(2C)-adrenoceptor antagonists reveal the importance of specific substitutions for achieving high potency and selectivity. This research is valuable for designing drugs targeting the alpha(2) adrenoceptor, with potential applications in treating various neurological and cardiovascular disorders (Höglund et al., 2006).
Anticancer Activity
The design of derivatives, such as mestranol with piperazino substitutions, showing potent and selective activity in breast cancer models, highlights the potential of structurally specific compounds in cancer therapy. These findings contribute to the ongoing search for more effective and selective anticancer drugs (Perreault et al., 2017).
Pain Treatment through TRPV4 Antagonism
Research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists underscores the exploration of novel analgesics. The identification of compounds with analgesic effects in animal models of pain points to the potential for developing new treatments for pain management (Tsuno et al., 2017).
Eigenschaften
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-4-7-18(23-22-13)26-15-3-2-10-24(12-15)19(25)14-5-6-16-17(11-14)21-9-8-20-16/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRSIJXOFSEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)
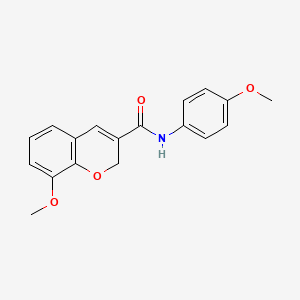
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)


![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
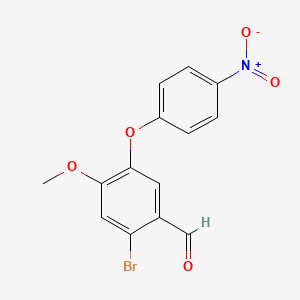
![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
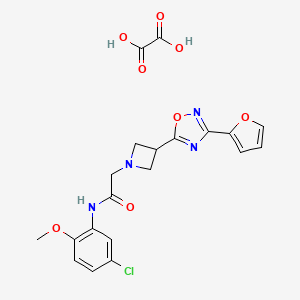
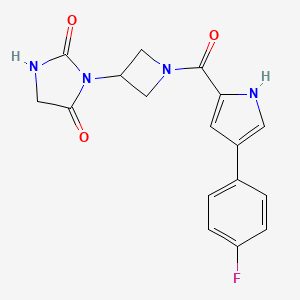
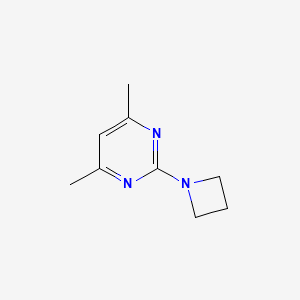
![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
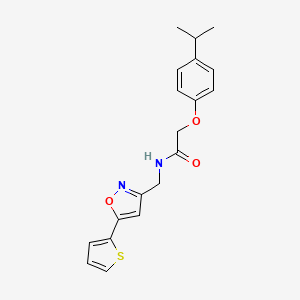
![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)